molecular formula C8H18N2O B13110306 3-(4-Methylpiperazin-2-YL)propan-1-OL CAS No. 90414-80-5

3-(4-Methylpiperazin-2-YL)propan-1-OL

Cat. No.: B13110306
CAS No.: 90414-80-5
M. Wt: 158.24 g/mol
InChI Key: OMZZKZQIVKHURJ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-2-YL)propan-1-OL is a heterocyclic organic compound with the molecular formula C8H18N2O. It is commonly used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-2-YL)propan-1-OL typically involves the reaction of 4-methylpiperazine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The product is then purified using distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-2-YL)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylpiperazin-2-YL)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-2-YL)propan-1-OL involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-2-YL)propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

90414-80-5

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(4-methylpiperazin-2-yl)propan-1-ol

InChI

InChI=1S/C8H18N2O/c1-10-5-4-9-8(7-10)3-2-6-11/h8-9,11H,2-7H2,1H3

InChI Key

OMZZKZQIVKHURJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)CCCO

Origin of Product

United States

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